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Compound of Interest

Compound Name: 2-Chloropropyldimethylamine

CAS No.: 108-14-5

Cat. No.: B090650

Get Quote

Part 1: Introduction & Chemical Identity[1]
2-Chloropropyldimethylamine (DMIC), specifically the hydrochloride salt (1-dimethylamino-2-

chloropropane HCl), is a critical alkylating agent in the synthesis of phenothiazine-based

pharmaceuticals, such as Promethazine.

Unlike linear alkylating agents, DMIC presents a unique "Isomer Challenge" due to its chiral

center and the formation of a reactive aziridinium intermediate. Successful large-scale

synthesis requires rigorous control over reaction kinetics to prevent regio-scrambling and

hydrolysis.
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Property Specification

IUPAC Name
2-chloro-N,N-dimethylpropan-1-amine

hydrochloride

CAS Number 4584-49-0

Molecular Formula C₅H₁₃Cl₂N (HCl salt)

Molecular Weight 158.07 g/mol

Appearance Hygroscopic white crystalline powder

Melting Point 191–195 °C

Solubility
Highly soluble in water (>2000 g/L); Soluble in

Ethanol/Chloroform

Part 2: Critical Safety & Engineering Controls
WARNING: DMIC is a Nitrogen Mustard class compound.[1] It is a potent vesicant (blistering

agent), a severe skin/eye irritant, and acutely toxic if swallowed.

Engineering Controls
Containment: All solid handling must occur within a Class II Biological Safety Cabinet or a

Powder Control Booth (OEL < 10 µg/m³).

Scrubbing System: The synthesis evolves copious amounts of SO₂ and HCl gas.

Primary Scrubber: Water venturi to capture HCl.

Secondary Scrubber: Caustic soda (NaOH) packed tower to neutralize SO₂.

Reactor Material: Glass-lined reactors (GLR) are mandatory due to the corrosivity of thionyl

chloride and acidic byproducts.

Neutralization Protocol
Spills should not be wiped. Neutralize immediately with a solution of 5% Sodium Thiosulfate

and 5% Sodium Bicarbonate to open the aziridinium ring and quench reactivity.
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Part 3: Synthesis Protocol (The "Make")
Reaction Scheme
The industrial synthesis involves the nucleophilic substitution of 1-dimethylamino-2-propanol

using Thionyl Chloride (SOCl₂).

Reaction Equation:

Step-by-Step Methodology
Reagents:

1-Dimethylamino-2-propanol (Starting Material, >99.0%)

Thionyl Chloride (1.1 - 1.2 equivalents)

Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM). Note: Chloroform is preferred for

higher reflux temperatures.

Protocol:

Charge & Cooling:

Charge the Glass-Lined Reactor (GLR) with 1-dimethylamino-2-propanol (1.0 eq) and

Chloroform (3-5 volumes).

Cool the mixture to 0–5 °C under nitrogen inertion.

Addition (Critical Rate Control):

Slowly dose Thionyl Chloride (1.15 eq) via a subsurface dip pipe.

Exotherm Control: Maintain internal temperature < 10 °C. Rapid addition leads to

"charring" and colored impurities.

Observation: Massive gas evolution (HCl/SO₂) will begin. Ensure scrubber capacity is

sufficient.
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Reaction Phase:

Allow the mixture to warm to ambient temperature (20–25 °C) over 60 minutes.

Heat to Reflux (approx. 60–65 °C) for 2–3 hours.

Endpoint: Monitor by GC (disappearance of alcohol).

Crystallization & Isolation:

Cool the reaction mass to 0–5 °C. The product, DMIC-HCl, will crystallize out of the

chloroform.

Anti-solvent (Optional): If yield is low, add Diethyl Ether or MTBE to force precipitation.

Filtration: Filter under Nitrogen pressure (closed filter nutsche). The solid is extremely

hygroscopic.

Drying:

Vacuum dry at 40–45 °C. Do not exceed 50 °C to prevent degradation.

Process Data Summary
Parameter Target Range Criticality

Addition Temp 0 – 10 °C High (Prevents side reactions)

Reflux Time 2 – 3 Hours Medium (Ensures conversion)

SOCl₂ Equivalents 1.10 – 1.20
High (Excess required for

kinetics)

Yield 92 – 96% Economic Indicator

Part 4: The Isomer Challenge & Mechanism
The most critical aspect of using DMIC is understanding its behavior in solution. Upon

neutralization (free-basing), DMIC does not react as a simple alkyl chloride. It immediately

cyclizes to form a 1,1-dimethyl-2-methylaziridinium ion.
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This intermediate is the actual alkylating species. When a nucleophile (like Phenothiazine)

attacks, it can open the ring at two positions, leading to isomeric mixtures.

Mechanism Diagram (Graphviz)

Mechanism Legend

1-Dimethylamino-2-propanol Chlorosulfite Intermediate

+ SOCl2
- HCl Aziridinium Ion

(Cyclic Intermediate)

Intramolecular
Displacement

2-Chloro-N,N-dimethylpropylamine
(Branched Product - Kinetic)

Cl- attack at C1
(Less Hindered)

1-Chloro-2-dimethylaminopropane
(Linear Isomer - Thermodynamic)

Cl- attack at C2
(More Hindered)

The Aziridinium ion is the pivot point.
Regioselectivity depends on steric hindrance

and solvent polarity.

Click to download full resolution via product page

Figure 1: The Aziridinium rearrangement pathway.[2] The reaction proceeds via a cyclic

intermediate, explaining the potential for isomeric scrambling.

Expert Insight: Regioselectivity
In the synthesis of Promethazine, the branched side chain is desired.

Solid State: The HCl salt exists primarily as the linear 1-dimethylamino-2-chloropropane form

or the branched form depending on crystallization conditions, but they interconvert rapidly in

solution.

Reaction Condition: When alkylating phenothiazine, the nucleophile attacks the least

substituted carbon of the aziridinium ring (C1), resulting in the branched product

(Promethazine structure).

Control: High temperatures favor the thermodynamic product (linear). Controlled

temperatures (reflux in toluene/xylene) favor the kinetic opening at the primary carbon,

yielding the desired branched isomer.
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Part 5: Application Case Study (Phenothiazine
Alkylation)
Objective: Synthesis of Promethazine base via alkylation of Phenothiazine.

Deprotonation:

React Phenothiazine with Sodium Amide (NaNH₂) or Powdered NaOH in Toluene.

Temp: 110 °C (Reflux).

Observation: Evolution of Ammonia (if NaNH₂ used). Formation of the sodium salt of

phenothiazine (Red/Orange color).

Alkylation:

Add a solution of DMIC free base (freshly liberated from HCl salt) in Toluene.

Note: The free base is unstable. It is often generated in situ or immediately before use to

minimize dimerization.

Reflux for 4–6 hours.

Workup:

Wash with water to remove salts.

Extract product into dilute HCl (purification by acid-base swing).

Basify and distill.

Part 6: Troubleshooting & QA/QC
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Issue Probable Cause Corrective Action

Low Yield
Hydrolysis of SOCl₂ due to

moisture.

Check solvent water content

(KF < 0.05%). Dry reactor

thoroughly.

Colored Product

(Yellow/Brown)

Reaction temperature too high

during addition.

Ensure T < 10°C during SOCl₂

addition. Check cooling jacket

efficiency.

High Dimer Impurity
Free base allowed to stand too

long.

Use DMIC immediately after

neutralization. Do not store

free base.

Isomer Contamination
Uncontrolled reaction

temperature during alkylation.

Validate reflux temperature.

Check solvent purity (polarity

affects ring opening).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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